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Executive Summary
BTP-114 is a novel, proprietary cisplatin prodrug engineered to enhance the therapeutic index

of platinum-based chemotherapy. By incorporating a maleimide moiety, BTP-114 is designed to

rapidly and selectively bind to circulating human serum albumin (HSA) upon intravenous

administration.[1][2] This mechanism of action aims to overcome the limitations of conventional

cisplatin by extending its plasma half-life, improving its biodistribution, and enabling preferential

accumulation in tumor tissues.[1][3] The prodrug is designed for activation within the hypoxic

tumor microenvironment, releasing the cytotoxic cisplatin payload directly at the site of action.

Preclinical studies have suggested superior tumor growth inhibition and a more favorable

safety profile compared to traditional cisplatin. A Phase 1 clinical trial (NCT02950064) was

initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of BTP-114 in

patients with advanced solid tumors harboring BRCA or other DNA repair mutations. This

document provides a comprehensive overview of the mechanism, preclinical data, and

potential clinical utility of BTP-114.

Core Mechanism of BTP-114
The therapeutic strategy of BTP-114 is centered on its function as an albumin-binding prodrug

of cisplatin. This design leverages the natural properties of albumin to act as a drug carrier,

thereby modifying the pharmacokinetic and pharmacodynamic properties of the platinum agent.
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Albumin Binding and Enhanced Pharmacokinetics
Upon intravenous injection, the maleimide component of BTP-114 facilitates a rapid and

covalent conjugation with the cysteine-34 residue of human serum albumin. This binding has

several key consequences:

Prolonged Circulation: The large size of the BTP-114-albumin conjugate prevents rapid renal

clearance, significantly extending the plasma half-life of the platinum agent. Preclinical data

suggest a predicted human plasma half-life of approximately 10 days.

Altered Biodistribution: The circulation of BTP-114 as an albumin conjugate alters its

distribution throughout the body, reducing immediate exposure to healthy tissues and

potentially mitigating some of the acute toxicities associated with cisplatin.

Tumor Targeting and Activation
BTP-114 is engineered for preferential accumulation and activation in solid tumors through the

Enhanced Permeability and Retention (EPR) effect and targeted release of cisplatin.

Passive Tumor Accumulation: The BTP-114-albumin conjugate, with its large hydrodynamic

radius, is thought to preferentially extravasate into the tumor interstitium through the leaky

vasculature characteristic of many solid tumors.

Hypoxia-Induced Activation: The prodrug is designed to be stable in the bloodstream and is

reduced within the hypoxic environment of the tumor. This reductive cleavage releases the

active cisplatin molecule.

Cisplatin-Mediated Cytotoxicity
Once released within the tumor cell, cisplatin exerts its well-established cytotoxic effects:

DNA Adduct Formation: Cisplatin binds to the N7 position of purine bases in DNA, primarily

guanine, forming intrastrand and interstrand cross-links.

Replication and Transcription Inhibition: These DNA adducts distort the DNA helix, which

inhibits DNA replication and transcription.
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Induction of Apoptosis: The cellular machinery recognizes the DNA damage, leading to cell

cycle arrest and the induction of apoptosis, or programmed cell death.

The proposed mechanism of action for BTP-114 is illustrated in the following diagram:
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Figure 1: Proposed mechanism of action of BTP-114.
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Quantitative Data Summary
While detailed datasets from preclinical and clinical studies are not fully available in the public

domain, reports from conference presentations and press releases provide key quantitative

insights into the performance of BTP-114 compared to conventional cisplatin.

Table 1: Preclinical Pharmacokinetic and Tumor
Accumulation Data

Parameter BTP-114 Cisplatin
Fold-Increase
(BTP-114 vs.
Cisplatin)

Reference

Predicted Human

Plasma Half-life
~10 days Not Reported Not Applicable

Platinum

Exposure (in

vivo)

Not Reported Not Reported 15-fold

Platinum

Accumulation in

Tumor

(Xenograft

Models)

Not Reported Not Reported 13- to 15-fold

Therapeutic

Dose Increase

(Preclinical)

Up to 2x Standard Dose Up to 2-fold

Table 2: Preclinical Efficacy and Safety Overview
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Outcome BTP-114 Cisplatin Observation Reference

Tumor Growth

Inhibition (Lung

& Ovarian

Cancer

Xenografts)

Improved and

Sustained
Standard

BTP-114

demonstrated

superior efficacy.

Dose-Limiting

Toxicities
Reduced Standard

BTP-114 showed

a more favorable

safety profile.

Note: The data presented above are based on high-level summaries. Detailed statistical

analyses and raw data are not publicly available.

Experimental Protocols
The following sections describe representative, generalized protocols for the types of

experiments likely conducted to evaluate BTP-114. These are not the specific, detailed

protocols used in the proprietary studies of BTP-114 but are based on standard methodologies

in the field.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by

50% (IC50).

Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma, A2780 ovarian carcinoma) are

seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24

hours to allow for cell attachment.

Compound Treatment: BTP-114 and cisplatin are serially diluted in culture medium and

added to the wells. A set of wells is left untreated as a control.

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with

5% CO2.
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MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4

hours.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated

control, and the IC50 values are determined by plotting the percentage of viability against the

drug concentration.

Measurement of Platinum-DNA Adducts (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the amount

of platinum bound to DNA.

Cell Treatment and DNA Isolation: Cells are treated with BTP-114 or cisplatin for a specified

time (e.g., 24 hours). Genomic DNA is then isolated from the cells using a commercial DNA

extraction kit.

DNA Quantification: The concentration and purity of the isolated DNA are determined by UV-

Vis spectrophotometry at 260 and 280 nm.

Sample Digestion: A known amount of DNA is digested in a solution of nitric acid and

hydrogen peroxide at high temperature and pressure.

ICP-MS Analysis: The digested samples are diluted and analyzed by ICP-MS to determine

the concentration of platinum.

Data Normalization: The amount of platinum is normalized to the amount of DNA in the

sample, and the results are expressed as pg of platinum per µg of DNA.

In Vivo Xenograft Tumor Growth Inhibition Study
This type of study evaluates the anti-tumor efficacy of a compound in a living organism.
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Animal Model: Female athymic nude mice (6-8 weeks old) are used.

Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 NCI-H460 lung cancer cells) are

suspended in Matrigel and subcutaneously injected into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

150 mm³). The mice are then randomized into treatment groups (e.g., vehicle control,

cisplatin, BTP-114 at various doses).

Drug Administration: The compounds are administered intravenously according to a

predetermined schedule (e.g., once weekly for 3 weeks).

Tumor Measurement and Body Weight Monitoring: Tumor volume is measured two to three

times per week using calipers (Volume = 0.5 x Length x Width²). The body weight of the mice

is also monitored as an indicator of toxicity.

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated

as the percentage difference in the mean tumor volume of the treated group compared to the

vehicle control group. Time to progression and survival can also be assessed.

Tissue Harvesting: At the end of the study, tumors and organs can be harvested for further

analysis, such as quantification of platinum accumulation or histological examination.

The logical workflow for a typical in vivo xenograft study is depicted below:

Start Tumor Cell
Implantation

Tumor Growth to
Palpable Size

Randomization of
Mice into Groups

Drug Administration
(IV, Scheduled)

Tumor Volume &
Body Weight Monitoring

Endpoint Reached
(e.g., Tumor Size, Time)

Data Analysis
(TGI, Statistics) End

Click to download full resolution via product page

Figure 2: Workflow for an in vivo xenograft study.

Clinical Development
BTP-114 has been evaluated in a Phase 1 clinical trial (NCT02950064), which was an open-

label, multicenter, dose-escalation study in patients with advanced solid tumors with BRCA or

other DNA repair mutations.
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Study Design: The trial consisted of two parts: a dose-escalation phase to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by an

expansion phase in specific tumor types.

Patient Population: The study enrolled patients with various advanced solid tumors, including

pancreatic, ovarian, breast, and prostate cancers, with known mutations in DNA repair

genes.

Objectives: The primary objectives were to assess the safety and tolerability of BTP-114.

Secondary objectives included characterization of the pharmacokinetic profile and evaluation

of preliminary anti-tumor activity.

As of the last update, the results of this clinical trial have not been made publicly available.

Conclusion and Future Directions
BTP-114 represents a rational and innovative approach to improving the therapeutic window of

cisplatin, a cornerstone of cancer chemotherapy. By leveraging albumin as a natural carrier,

BTP-114 is designed to offer a more favorable pharmacokinetic profile, enhanced tumor

accumulation, and potentially reduced systemic toxicities. The preclinical data, though limited in

public detail, suggest a promising advancement over conventional platinum therapy. The

progression of BTP-114 into clinical trials underscores its potential to address the unmet needs

of patients with advanced solid tumors. Future publications of the Phase 1 clinical trial data are

eagerly awaited to provide a clearer picture of the clinical safety and efficacy of this novel

cisplatin prodrug. Further studies will also be needed to identify the patient populations most

likely to benefit from this therapeutic strategy and to explore its potential in combination with

other anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinicalTrials.gov [clinicaltrials.gov]

BTP-114: Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2406284?utm_src=pdf-custom-synthesis
https://www.clinicaltrials.gov/study/NCT02950064
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2406284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. NCT02950064 : Clinical Trial Detail - Cancer Knowledgebase (CKB)
[ckb.genomenon.com]

3. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [BTP-114: A Technical Guide to an Albumin-Binding
Cisplatin Prodrug]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2406284#btp-114-as-a-cisplatin-prodrug-mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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